molecular formula C13H17NO5 B6643810 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid

4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid

Cat. No.: B6643810
M. Wt: 267.28 g/mol
InChI Key: PMKVFWMAVROWLP-UHFFFAOYSA-N
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Description

4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a methyl group and a carboxylic acid group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid typically involves multiple steps:

    Formation of 3-Methylfuran-2-carbonyl chloride: This can be achieved by reacting 3-methylfuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The resulting acyl chloride is then reacted with an appropriate amine, such as oxane-4-amine, in the presence of a base like triethylamine (TEA) to form the amide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium at room temperature.

    Reduction: LiAlH₄ in dry ether under reflux conditions.

    Substitution: Electrophiles like bromine (Br₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of 3-methylfuran-2-carboxylic acid derivatives.

    Reduction: Formation of 3-methylfuran-2-methanol.

    Substitution: Formation of 3-bromo-3-methylfuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving carboxylic acid and amide functionalities. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of both furan and oxane rings makes it a candidate for drug design, targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent bonding. The carboxylic acid group can form ionic interactions with basic amino acid residues, while the amide group can participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-Methylfuran-2-carboxylic acid: Shares the furan ring structure but lacks the oxane ring and amide functionality.

    Oxane-4-carboxylic acid: Contains the oxane ring and carboxylic acid group but lacks the furan ring.

    4-[[(Furan-2-carbonyl)amino]methyl]oxane-4-carboxylic acid: Similar structure but without the methyl substitution on the furan ring.

Uniqueness

4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is unique due to the combination of its furan and oxane rings, along with the presence of both carboxylic acid and amide functionalities

Properties

IUPAC Name

4-[[(3-methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-9-2-5-19-10(9)11(15)14-8-13(12(16)17)3-6-18-7-4-13/h2,5H,3-4,6-8H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKVFWMAVROWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NCC2(CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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